4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole

Overview

Description

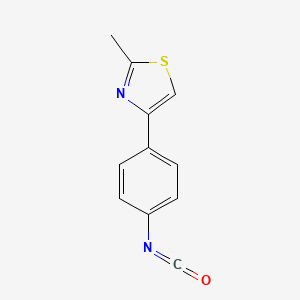

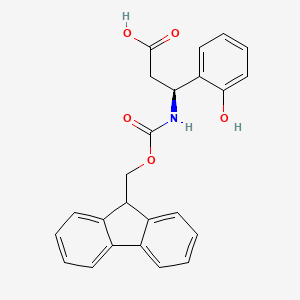

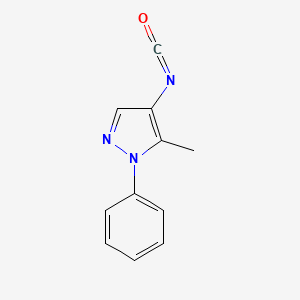

“4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole” is a chemical compound with the empirical formula C11H9N3O . It is a solid substance with a molecular weight of 199.21 . The SMILES string representation of this compound is Cc1c(cnn1-c2ccccc2)N=C=O .

Molecular Structure Analysis

The InChI representation of “4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole” is 1S/C11H9N3O/c1-9-11(12-8-15)7-13-14(9)10-5-3-2-4-6-10/h2-7H,1H3 . This provides a standardized way to represent the compound’s structure using text.

Physical And Chemical Properties Analysis

“4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole” is a solid substance . It has a molecular weight of 199.21 . The compound’s boiling point is between 56-60°C .

Scientific Research Applications

Pharmaceutical Research: Antituberculosis Agents

4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole has been explored for its potential in pharmaceutical applications, particularly as an antituberculosis agent. The compound’s structure allows it to inhibit key proteins involved in the pathogenesis of tuberculosis, making it a valuable candidate for drug development .

Antimicrobial and Antifungal Applications

Due to its heterocyclic core, this compound exhibits promising antimicrobial and antifungal properties. It can be used to synthesize derivatives that act against a broad spectrum of microbial and fungal pathogens, addressing the growing concern of antibiotic resistance .

Anti-inflammatory Properties

The pyrazole moiety is known for its anti-inflammatory effects. Derivatives of 4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole can be synthesized to develop new anti-inflammatory medications, potentially with fewer side effects than current treatments .

Cancer Research: Anticancer Agents

Research has indicated that pyrazole derivatives can play a role in cancer treatment by targeting specific pathways involved in cancer cell proliferation. This compound could serve as a scaffold for designing novel anticancer agents .

Antidiabetic Drug Development

The structural versatility of pyrazole derivatives makes them suitable for creating compounds that can modulate biological targets related to diabetes. This compound, in particular, could lead to the development of new antidiabetic drugs .

Agricultural Chemistry: Pesticides

In the field of agricultural chemistry, this compound’s derivatives can be utilized to create pesticides. Its ability to disrupt biological pathways in pests makes it an effective component in pest control solutions .

Material Science: Polymer Synthesis

The isocyanato group in 4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole is reactive towards nucleophiles, which makes it a useful monomer in polymer synthesis. Polymers derived from this compound could have unique properties suitable for advanced materials .

Chemical Industry: Heterocyclic Building Blocks

This compound is a valuable heterocyclic building block in the chemical industry. It can be used to synthesize a wide range of complex molecules, including dyes, pigments, and other fine chemicals .

Safety and Hazards

properties

IUPAC Name |

4-isocyanato-5-methyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-9-11(12-8-15)7-13-14(9)10-5-3-2-4-6-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFVDOYRTLEGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428168 | |

| Record name | 4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole | |

CAS RN |

799283-97-9 | |

| Record name | 4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-4-[(4-methyl-1H-pyrazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B1599507.png)